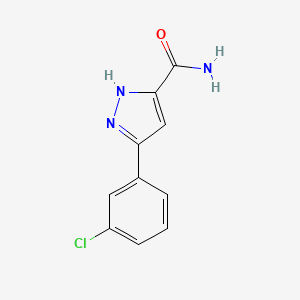

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Descripción general

Descripción

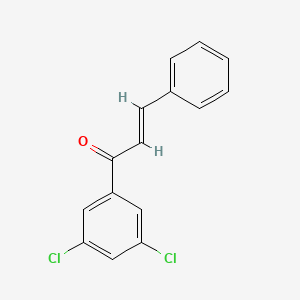

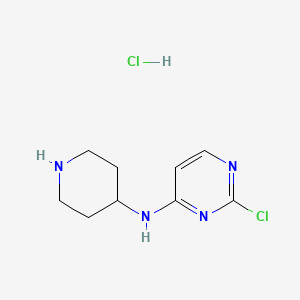

“3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a carboxamide group (-CONH2), which is derived from carboxylic acids (-COOH), and a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, a carboxamide group, and a chlorophenyl group. The exact structure would depend on the specific positions of these groups in the molecule .

Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the reactivity of the functional groups present in the molecule. For example, the carboxamide group might undergo hydrolysis to form a carboxylic acid and an amine .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the characteristics of its functional groups. For example, the presence of a carboxamide group might increase its polarity and solubility in water .

Aplicaciones Científicas De Investigación

Computational Design and Structure-Activity Relationship

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide derivatives have been explored for their potential in inhibiting protein kinases. A specific study focused on the synthesis and computational structure-activity relationship of such compounds, highlighting their significance in drug development and understanding of biochemical pathways (Singh, Tomar, Das, & Singh, 2009).

Antiobesity Activity

Research on diaryl dihydropyrazole-3-carboxamides, structurally related to this compound, demonstrated significant in vivo antiobesity activity. These compounds showed appetite suppression and body weight reduction in animal models, attributed to CB1 receptor antagonism (Srivastava et al., 2007).

Antimicrobial Activities

Novel 1,5-diaryl pyrazole derivatives, closely related to this compound, have been synthesized and tested for their antibacterial and antifungal activities. The active amide group of pyrazole was modified to enhance these properties, showing promising results against various microbial strains (Ragavan, Vijayakumar, & Kumari, 2010).

CB1 Receptor Antagonism

Studies on pyrazole derivatives, including this compound, have explored their role as cannabinoid receptor antagonists. These compounds are potentially useful for antagonizing the side effects of cannabinoids and cannabimimetic agents, with therapeutic implications in various disorders (Lan et al., 1999).

Nematocidal and Fungicidal Activities

Pyrazole carboxamide derivatives, including this compound, have shown potential in agricultural applications. Specifically, their nematocidal and fungicidal activities were evaluated, revealing their effectiveness in controlling agricultural pests (Zhao et al., 2017).

Protective Effects against Oxidative Stress

A study investigated the antioxidant properties of a pyrazolecarboxamide derivative in the context of lead nitrate-induced oxidative stress in an African catfish species. This research highlights the derivative's potential in mitigating oxidative stress and DNA damage in aquatic organisms (Soliman, Hamed, Lee, & Sayed, 2019).

Mecanismo De Acción

Target of Action

Related compounds such as pyrazolines and their derivatives have been reported to exhibit a wide range of biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Mode of Action

A compound with a similar structure, carbonyl cyanide 3-chlorophenyl hydrazone (cccp), has been studied for its mitochondrial poisoning activity . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

Related compounds such as cccp have been associated with mitochondrial dysfunction . This dysfunction can lead to increased oxidative stress and altered energy production, which can affect various cellular components negatively .

Pharmacokinetics

A study on a similar compound, 2-[1′-phenyl-3′-(3-chlorophenyl)-2′-propenylyden]hydrazino-3-methyl-4(3h)-quinazolinone, has been conducted in rats .

Result of Action

Cccp, a compound with a similar structure, has been associated with inducing aneugenic effects in primary human fibroblasts . This suggests a possible link between mitochondrial dysfunction and chromosomal loss .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary interactions is with the enzyme topoisomerase IV, where it exhibits inhibitory activity . This interaction is crucial as topoisomerase IV is involved in DNA replication and cell division. Additionally, this compound has shown binding affinities with the COVID-19 main protease, suggesting potential antiviral properties . These interactions highlight the compound’s ability to modulate enzymatic activities and influence biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce mitochondrial dysfunction, leading to chromosomal instability in primary human fibroblasts . This compound affects cell signaling pathways, particularly those involved in energy production and oxidative stress. By disrupting mitochondrial function, this compound can alter gene expression and cellular metabolism, ultimately impacting cell viability and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an inhibitor of oxidative phosphorylation by uncoupling the proton gradient in the electron transport chain . This action reduces the efficiency of ATP synthase, leading to decreased ATP production and increased oxidative stress. Additionally, the compound’s interaction with topoisomerase IV and the COVID-19 main protease involves binding to the active sites of these enzymes, thereby inhibiting their function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to this compound has been associated with persistent mitochondrial dysfunction and chromosomal instability in in vitro studies . These temporal effects are essential for understanding the compound’s long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anticonvulsant and antinociceptive activities, making it a potential candidate for treating neurological disorders . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative phosphorylation. By inhibiting ATP synthase, the compound disrupts the normal metabolic flux, leading to altered levels of metabolites involved in energy production . Additionally, its interaction with enzymes like topoisomerase IV and the COVID-19 main protease suggests potential effects on DNA replication and viral replication pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization within specific cellular compartments, such as mitochondria, is critical for its activity and function . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity. The compound primarily localizes to mitochondria, where it exerts its inhibitory effects on oxidative phosphorylation . Additionally, it can be found in the nucleus, where it interacts with enzymes involved in DNA replication and repair . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLDUFMWSZYNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)

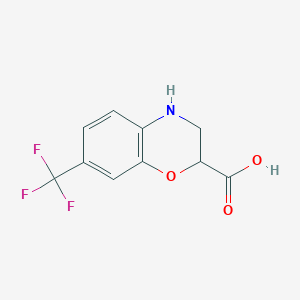

![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)

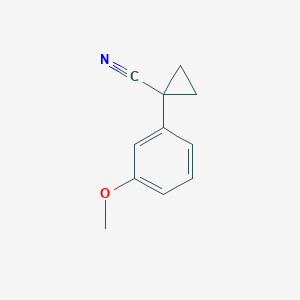

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)

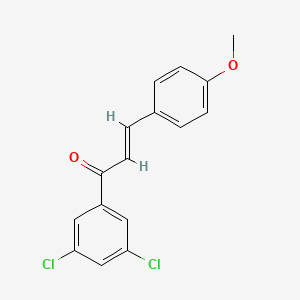

![1-[4-(Trifluoromethoxy)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1391663.png)